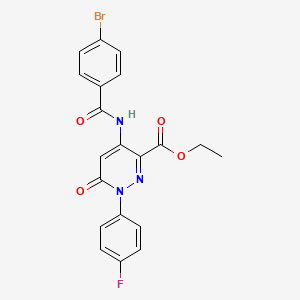
Ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15BrFN3O4 and its molecular weight is 460.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(4-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C18H15BrF N3O3
This structure includes:
- A bromobenzamide group
- A fluorophenyl substituent
- A dihydropyridazine core
The presence of halogen atoms (bromine and fluorine) is significant as they often enhance biological activity through various mechanisms.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical cancer) | 15.2 | |
| MCF-7 (Breast cancer) | 12.8 | |
| A549 (Lung cancer) | 18.5 |
These findings suggest that the compound exhibits moderate to significant cytotoxicity, particularly against breast and cervical cancer cell lines.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression, such as EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase). In vitro assays have shown comparable efficacy to known inhibitors like Gefitinib, with an LC50 value of approximately 37.66 nM for certain derivatives .
- Induction of Apoptosis : The compound may also induce apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased expression of pro-apoptotic markers in treated cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors have been identified as influential:
- Halogen Substitution : The presence of bromine and fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Amide Group : The amide functionality is believed to play a role in hydrogen bonding interactions with biological macromolecules, enhancing the compound's efficacy.
Case Study 1: In Vitro Evaluation
A study conducted on various substituted derivatives of this compound demonstrated that modifications at the benzamide position significantly affected cytotoxicity profiles. For instance, derivatives with electron-withdrawing groups showed increased potency against MCF-7 cells .
Case Study 2: In Vivo Studies
Preliminary in vivo studies using mouse models indicated that the compound could reduce tumor size significantly compared to control groups when administered at specific dosages. This suggests potential for further development as an anticancer therapeutic agent.
Propiedades
IUPAC Name |
ethyl 4-[(4-bromobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O4/c1-2-29-20(28)18-16(23-19(27)12-3-5-13(21)6-4-12)11-17(26)25(24-18)15-9-7-14(22)8-10-15/h3-11H,2H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBXFALXYKQYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














